molecular formula C10H11ClOS2 B303370 4-Chloro-2-(1,3-dithian-2-yl)phenol

4-Chloro-2-(1,3-dithian-2-yl)phenol

Cat. No. B303370
M. Wt: 246.8 g/mol
InChI Key: QMAKUFFCZCFCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(1,3-dithian-2-yl)phenol, also known as CDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1,3-dithian-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. This compound has been shown to inhibit the growth of bacteria and fungi by interfering with the synthesis of cell walls and membranes. It has also been shown to inhibit the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Chloro-2-(1,3-dithian-2-yl)phenol in lab experiments is its ability to inhibit the growth of bacteria, fungi, and viruses. This makes it a useful tool for studying the mechanisms of these microorganisms and developing new treatments for infections. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-Chloro-2-(1,3-dithian-2-yl)phenol. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to determine its efficacy and safety in this application. Additionally, this compound has been shown to have potential as an inhibitor of acetylcholinesterase, which could make it a useful tool for studying the mechanisms of Alzheimer's disease and developing new treatments. Further research is needed to determine its effectiveness in this application. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

4-Chloro-2-(1,3-dithian-2-yl)phenol can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 1,3-dithiane-2-carboxaldehyde in the presence of a base, followed by oxidation and deprotection steps. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

4-Chloro-2-(1,3-dithian-2-yl)phenol has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound has also been shown to have potential as a photosensitizer for use in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. Additionally, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.

properties

Molecular Formula

C10H11ClOS2

Molecular Weight

246.8 g/mol

IUPAC Name

4-chloro-2-(1,3-dithian-2-yl)phenol

InChI

InChI=1S/C10H11ClOS2/c11-7-2-3-9(12)8(6-7)10-13-4-1-5-14-10/h2-3,6,10,12H,1,4-5H2

InChI Key

QMAKUFFCZCFCKM-UHFFFAOYSA-N

SMILES

C1CSC(SC1)C2=C(C=CC(=C2)Cl)O

Canonical SMILES

C1CSC(SC1)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.